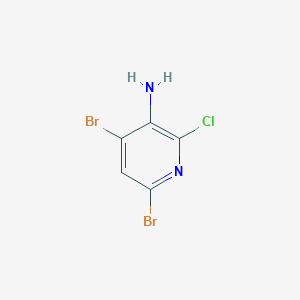

4,6-Dibromo-2-chloropyridin-3-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dibromo-2-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClN2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELFQEILRLHIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355742 | |

| Record name | 4,6-dibromo-2-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887570-91-4 | |

| Record name | 4,6-dibromo-2-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4,6-Dibromo-2-chloropyridin-3-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4,6-Dibromo-2-chloropyridin-3-amine

This guide provides a comprehensive technical overview of 4,6-dibromo-2-chloropyridin-3-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, synthesis, reactivity profile, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block

4,6-Dibromo-2-chloropyridin-3-amine is a highly functionalized heterocyclic compound. Its structure, featuring three distinct halogen substituents and an amino group on a pyridine ring, makes it a valuable and versatile building block in organic synthesis. The differential reactivity of the chloro and bromo groups, coupled with the directing effects of the amino group, allows for selective and sequential chemical modifications. This unique combination of features has positioned 4,6-dibromo-2-chloropyridin-3-amine as a key intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The table below summarizes the key properties of 4,6-dibromo-2-chloropyridin-3-amine.

| Property | Value | Source |

| Molecular Formula | C₅H₃Br₂ClN₂ | |

| Molecular Weight | 286.35 g/mol | |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 125 - 129 °C | |

| Boiling Point | 352.5±42.0 °C (Predicted) | |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol. | |

| CAS Number | 84539-39-9 | |

| PubChem CID | 10279611 |

Synthesis of 4,6-Dibromo-2-chloropyridin-3-amine

The synthesis of 4,6-dibromo-2-chloropyridin-3-amine typically involves a multi-step process starting from more readily available pyridine precursors. A common synthetic route is outlined below.

Experimental Protocol: A Representative Synthesis

The following protocol describes a laboratory-scale synthesis. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Nitration of 2-chloropyridine

-

Rationale: The initial step involves introducing a nitro group onto the pyridine ring, which serves as a precursor to the amine functionality. The nitration of 2-chloropyridine is typically achieved using a mixture of nitric acid and sulfuric acid. The strongly acidic conditions are necessary to activate the pyridine ring towards electrophilic substitution.

Step 2: Bromination of the Nitropyridine Intermediate

-

Rationale: The subsequent step is the regioselective bromination of the nitropyridine intermediate. The nitro group is a meta-director, and its presence on the ring influences the position of the incoming bromine atoms. The use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst allows for controlled bromination at the 4 and 6 positions.

Step 3: Reduction of the Nitro Group

-

Rationale: The final step is the reduction of the nitro group to an amine. This is a crucial transformation to yield the desired 4,6-dibromo-2-chloropyridin-3-amine. A variety of reducing agents can be employed, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups.

Caption: Synthetic workflow for 4,6-Dibromo-2-chloropyridin-3-amine.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 4,6-dibromo-2-chloropyridin-3-amine stems from the differential reactivity of its halogen substituents. This allows for selective functionalization through various cross-coupling reactions.

-

Suzuki Coupling: The bromo groups are generally more reactive than the chloro group in palladium-catalyzed Suzuki couplings. This allows for the selective introduction of aryl or heteroaryl groups at the 4 and/or 6 positions.

-

Buchwald-Hartwig Amination: The chloro group can be selectively displaced by amines under palladium catalysis, enabling the introduction of a wide range of nitrogen-containing substituents.

-

Sonogashira Coupling: The bromo groups can also participate in Sonogashira couplings to form carbon-carbon bonds with terminal alkynes.

-

Stille Coupling: This reaction allows for the introduction of organotin reagents at the bromo-substituted positions.

The amino group at the 3-position plays a crucial role in modulating the reactivity of the pyridine ring and can also be a site for further chemical modification.

Caption: Key reactivity pathways of 4,6-Dibromo-2-chloropyridin-3-amine.

Applications in Drug Discovery and Materials Science

The unique structural features of 4,6-dibromo-2-chloropyridin-3-amine make it a valuable starting material for the synthesis of a wide range of biologically active compounds and functional materials.

-

Kinase Inhibitors: The pyridine core is a common scaffold in the design of kinase inhibitors for the treatment of cancer and other diseases. The ability to selectively functionalize the 4, 6, and 2 positions of 4,6-dibromo-2-chloropyridin-3-amine allows for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity.

-

Agrochemicals: Halogenated pyridines are also found in many agrochemicals, such as herbicides and insecticides. The specific substitution pattern of 4,6-dibromo-2-chloropyridin-3-amine can be exploited to develop new crop protection agents.

-

Organic Electronics: The electron-deficient nature of the pyridine ring, combined with the potential for extensive π-conjugation through cross-coupling reactions, makes this compound an interesting building block for the synthesis of organic semiconductors and other materials for electronic applications.

Safety and Handling

4,6-Dibromo-2-chloropyridin-3-amine is a chemical substance that should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4,6-Dibromo-2-chloropyridin-3-amine is a highly versatile and valuable building block for organic synthesis. Its unique pattern of halogenation and the presence of an amino group provide a rich platform for the construction of complex molecules with diverse applications in drug discovery, agrochemicals, and materials science. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for unlocking its full potential in these fields.

References

-

PubChem. (n.d.). 4,6-Dibromo-2-chloro-3-pyridinamine. National Center for Biotechnology Information. Retrieved from [Link]

A Senior Application Scientist's Guide to the Synthesis of 4,6-Dibromo-2-chloropyridin-3-amine: Starting Materials and Strategic Execution

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Strategic Importance of 4,6-Dibromo-2-chloropyridin-3-amine

4,6-Dibromo-2-chloropyridin-3-amine is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules. Its strategic importance is rooted in the orthogonal reactivity of its three distinct halogen substituents and the nucleophilic amino group. This substitution pattern allows for selective, stepwise functionalization through a variety of cross-coupling and substitution reactions. In the pharmaceutical industry, this scaffold is integral to the development of novel kinase inhibitors, central nervous system agents, and other therapeutics.[1][2] This guide provides an in-depth analysis of the most viable starting materials and synthetic strategies for its preparation, focusing on the underlying chemical principles that govern these transformations.

The Primary Synthetic Pathway: Direct Bromination of 2-Chloro-3-aminopyridine

The most direct and industrially relevant approach to synthesizing 4,6-Dibromo-2-chloropyridin-3-amine begins with the commercially available starting material, 2-chloro-3-aminopyridine . This strategy leverages the powerful activating and directing effects of the amino group in electrophilic aromatic substitution.

Mechanistic Rationale: The Role of the Amino Group

The synthesis hinges on a classical electrophilic aromatic substitution (bromination) mechanism. The choice of 2-chloro-3-aminopyridine as the starting material is a deliberate one, guided by the following electronic principles:

-

Activating Group: The amino (-NH₂) group at the C3 position is a potent activating group. Through resonance, it donates electron density into the pyridine ring, making the ring system significantly more nucleophilic and thus more susceptible to electrophilic attack than an unsubstituted pyridine.

-

Directing Effect: As a strong ortho, para-director, the amino group preferentially directs incoming electrophiles (in this case, Br⁺ or its equivalent) to the positions ortho (C4) and para (C6) to itself. The C2 position is already substituted with a chloro group. This inherent directing effect is the cornerstone of this synthetic strategy, enabling the selective installation of two bromine atoms at the desired locations.

The chloro group at the C2 position is a deactivating group but its influence is overcome by the powerful activating effect of the amino group.

Visualization of the Primary Synthetic Workflow

The following diagram illustrates the direct transformation from the chosen starting material to the final product.

Caption: Primary synthesis of the target compound via direct bromination.

Comparative Analysis of Brominating Agents

The choice of brominating agent is critical for controlling the reaction's efficiency and minimizing the formation of impurities. While elemental bromine (Br₂) is effective, N-Bromosuccinimide (NBS) is often preferred in laboratory and process settings for its ease of handling and higher selectivity.

| Brominating Agent | Solvent | Key Advantages | Considerations & Causality |

| N-Bromosuccinimide (NBS) | Acetonitrile, DMF | Easier to handle (solid), generates Br⁺ in situ at a controlled rate, often leads to cleaner reactions with fewer byproducts.[3] | The choice of solvent is crucial; acetonitrile is often optimal for minimizing over-bromination.[3] The reaction proceeds via a radical or ionic mechanism depending on the initiator and solvent. |

| Bromine (Br₂) | Acetic Acid, H₂O | Inexpensive and potent. | Highly corrosive and volatile. The reaction can be exothermic and may require careful temperature control to prevent the formation of poly-brominated impurities.[4] |

Detailed Experimental Protocol: Bromination with NBS

This protocol describes a robust method for the synthesis of 4,6-Dibromo-2-chloropyridin-3-amine using N-Bromosuccinimide.

Materials:

-

2-Chloro-3-aminopyridine (1.0 eq.)

-

N-Bromosuccinimide (NBS) (2.1 eq.)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

| Step | Action | Rationale & Scientific Insight |

| 1. Reaction Setup | In a dry round-bottom flask under an inert atmosphere, dissolve 2-chloro-3-aminopyridine (1.0 eq.) in anhydrous acetonitrile. | Anhydrous conditions are essential to prevent the hydrolysis of NBS and potential side reactions. The inert atmosphere protects the electron-rich aminopyridine from oxidative degradation. |

| 2. Cooling | Cool the solution to 0 °C using an ice bath. | Bromination is an exothermic process. Cooling the reaction mixture controls the reaction rate, enhancing selectivity and minimizing the formation of undesired over-brominated or isomeric byproducts. |

| 3. Reagent Addition | Add NBS (2.1 eq.) portion-wise over 30-45 minutes, maintaining the internal temperature below 5 °C. | A slight excess of NBS ensures complete di-bromination. Slow, portion-wise addition is critical for thermal control and prevents localized high concentrations of the electrophile, which could lead to side reactions. |

| 4. Reaction | Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. | The reaction is monitored for completion using Thin Layer Chromatography (TLC) by observing the consumption of the starting material. |

| 5. Quenching | Upon completion, cool the mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution. | The thiosulfate solution reacts with and neutralizes any unreacted bromine or NBS, making the work-up safer and preventing further reactions. |

| 6. Extraction | Dilute the mixture with dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. | DCM is used to extract the organic product. The NaHCO₃ wash neutralizes any acidic byproducts (like succinimide), and the brine wash removes residual water from the organic phase. |

| 7. Drying & Conc. | Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. | This step removes all traces of water, which could interfere with subsequent reactions or the final product's stability. |

| 8. Purification | Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography. | Purification is essential to remove unreacted starting material, mono-brominated intermediates, and other byproducts to achieve the desired product purity for subsequent applications. |

Alternative Synthetic Strategy: A Two-Step Approach from 3-Aminopyridine

Synthetic Overview

This pathway involves an initial chlorination of 3-aminopyridine to generate the key intermediate, 2-chloro-3-aminopyridine, which is then subjected to the dibromination protocol described previously.

| Step | Transformation | Starting Material | Product | Typical Reagents |

| Step 1 | Ortho-Chlorination | 3-Aminopyridine | 2-Chloro-3-aminopyridine | HCl, H₂O₂ or Cl₂ gas[5] |

| Step 2 | Di-bromination | 2-Chloro-3-aminopyridine | 4,6-Dibromo-2-chloropyridin-3-amine | NBS or Br₂ |

Visualization of the Alternative Pathway

This diagram outlines the sequential transformations from 3-aminopyridine.

Caption: Two-step synthesis starting from 3-aminopyridine.

Causality of the Chlorination Step

The chlorination of 3-aminopyridine to its 2-chloro derivative is a known process, often achieved by reacting it with hydrochloric acid and hydrogen peroxide.[5][6] This method, while effective, can sometimes lead to over-chlorination, especially on a larger scale, due to the reaction temperatures required to achieve a practical rate.[5] The regioselectivity for the 2-position is driven by the directing influence of the amino group, analogous to the bromination step. Careful control over stoichiometry and temperature is paramount to maximize the yield of the desired mono-chlorinated product.

Conclusion and Future Outlook

The synthesis of 4,6-Dibromo-2-chloropyridin-3-amine is most efficiently achieved through the direct di-bromination of 2-chloro-3-aminopyridine . This approach is underpinned by the powerful activating and directing properties of the C3-amino group. For situations requiring an alternative, a two-step synthesis from the more fundamental starting material, 3-aminopyridine , provides a reliable, albeit longer, pathway. The choice between these starting materials will ultimately depend on factors of cost, availability, and the specific scale of the synthesis. Understanding the mechanistic principles of electrophilic substitution on the pyridine ring is essential for troubleshooting and optimizing these critical transformations in the development of next-generation pharmaceuticals and advanced materials.

References

- CN109134358B: A kind of synthetic method of 3,5-dibromo-4-aminopyridine. Google Patents.

-

Sonavane, S. et al. (2021) . A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

-

Clark-Lewis, J. W., & Thompson, M. J. (1957) . 2,3-diaminopyridine. Organic Syntheses, Coll. Vol. 4, p.283 (1963); Vol. 37, p.24 (1957). Available at: [Link]

- CN101704781A: Preparation method of amino pyridine bromide compound. Google Patents.

-

Han, J. et al. (2016) . Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 21(11), 1493. Available at: [Link]

-

PubChem . 3-Amino-4-bromo-6-chloropyridazine. National Center for Biotechnology Information. PubChem Compound Database; CID=22024419. Available at: [Link]

-

Voss, G. (2010) . Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 15(8), 5472-5484. Available at: [Link]

-

Wang, L. et al. (2014) . Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(22), 4783-4788. Available at: [Link]

- US3838136A: Preparation of 2-chloro-3-aminopyridine. Google Patents.

- CN102532010B: Preparation method of 2-chloro-3-aminopyridine. Google Patents.

-

Nørsett, K. G. et al. (2012) . Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. Tetrahedron, 68(45), 9226-9233. Available at: [Link]

-

Pipzine Chemicals . 2-Chloro-3-amino-5-bromopyridine. Product Information. Available at: [Link]

-

Sanz, M. A., & Alda, M. L. (2022) . Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 28-44. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloro-3-amino-5-bromopyridine | Properties, Uses, Safety Data & Synthesis | Leading China Chemical Supplier [pipzine-chem.com]

- 3. heteroletters.org [heteroletters.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 6. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,6-Dibromo-2-chloropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminopyridines are crucial scaffolds in medicinal chemistry and materials science, where the precise three-dimensional arrangement of atoms dictates biological activity and physical properties.[1][2] This guide provides a comprehensive technical analysis of 4,6-dibromo-2-chloropyridin-3-amine, a highly functionalized pyridine derivative. We delve into the elucidation of its molecular structure through spectroscopic methods and explore its conformational preferences using validated computational chemistry protocols. The interplay of sterically demanding and electronically distinct substituents—two bromine atoms, a chlorine atom, and an amine group—creates a unique conformational landscape governed by a balance of repulsive forces and potential intramolecular interactions. This document serves as a foundational resource, detailing not only the structural characteristics of the title compound but also the rigorous methodologies required for its characterization, thereby empowering researchers in drug design and chemical synthesis.

Introduction: The Significance of Stereoelectronic Properties

The aminopyridine moiety is a privileged structure in drug discovery, appearing in compounds designed for a wide range of therapeutic targets.[1][2] The introduction of halogen atoms onto this scaffold profoundly alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often through specific halogen-bonding interactions.[3][4] 4,6-Dibromo-2-chloropyridin-3-amine presents a compelling case study in molecular design. The dense substitution pattern, featuring three halogen atoms and an amino group, suggests a molecule with significant steric crowding and a highly polarized electronic surface.

Understanding the molecule's preferred three-dimensional conformation is paramount. The orientation of the amine group relative to the pyridine ring and the adjacent chloro substituent can influence its hydrogen-bonding capability and overall molecular shape, which are critical determinants of its interaction with biological macromolecules. This guide will systematically deconstruct the structural and conformational features of this compound.

Elucidation of Molecular Structure

Confirming the connectivity and chemical environment of 4,6-dibromo-2-chloropyridin-3-amine is the first step in any detailed analysis. A combination of mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy provides an unambiguous structural assignment.

Fundamental Properties

A summary of the core physical and chemical properties of the title compound and a closely related analog is presented below.

| Property | 4,6-Dibromo-2-chloropyridin-3-amine | 6-Bromo-2-chloropyridin-3-amine |

| Molecular Formula | C₅H₃Br₂ClN₂ | C₅H₄BrClN₂[5][6] |

| Molecular Weight | 286.35 g/mol [7] | 207.46 g/mol [5][6] |

| Appearance | Solid (Predicted) | White to yellowish crystalline solid[5] |

| Melting Point (°C) | Not available | 117.0 to 121.0[5] |

| Predicted Boiling Point (°C) | Not available | 302.4 ± 37.0[5] |

| Predicted pKa | Not available | -0.07 ± 0.10[5] |

Spectroscopic Characterization Workflow

The logical flow for confirming the molecule's 2D structure involves a multi-pronged spectroscopic approach. Each technique provides a unique piece of the puzzle, from molecular weight to the specific chemical environment of each atom.

Caption: Workflow for computational conformation analysis.

Predicted Conformation and Structural Insights

The DFT optimization is predicted to yield a largely planar pyridine ring, as expected for an aromatic system. The key findings will relate to the orientation of the substituents:

-

Amine Group Orientation: Due to severe steric repulsion from the flanking chlorine and bromine atoms, the amine group is expected to be twisted out of the plane of the pyridine ring. This rotation minimizes the unfavorable interactions between the amine's hydrogen atoms and the lone pairs of the halogen atoms.

-

Pyramidalization at Nitrogen: The amine nitrogen atom is likely to exhibit some degree of pyramidalization (i.e., it will not be perfectly sp² hybridized). This is a common feature in sterically hindered anilines and aminopyridines.

-

Bond Length and Angle Distortions: The steric strain will likely cause deviations from ideal bond angles around the pyridine ring. For instance, the C2-C3-C4 angle may be widened to accommodate the bulky substituents. Repulsion between adjacent halogens can also lead to elongated C-Br and C-Cl bonds. [8]

Experimental Validation: The Role of X-ray Crystallography

While computational methods provide deep insight, single-crystal X-ray diffraction is the gold standard for determining the solid-state structure and conformation of a molecule. [9][10][11]

Protocol: Single-Crystal X-ray Diffraction

Objective: To unambiguously determine the solid-state molecular structure, conformation, and intermolecular packing of 4,6-dibromo-2-chloropyridin-3-amine.

Methodology:

-

Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Data Collection: A suitable crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100 K) to reduce thermal motion and improve data quality. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded. [12]3. Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the heavy atoms (Br, Cl) are located first, followed by the lighter atoms (N, C, H). The structural model is then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

-

Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, torsion angles, and intermolecular interactions (like hydrogen bonding or halogen bonding) can be determined with very high accuracy.

The resulting crystal structure would provide definitive proof of the amine group's orientation and any distortions in the pyridine ring, allowing for a direct comparison with the predictions from DFT calculations.

Conclusion

The molecular architecture of 4,6-dibromo-2-chloropyridin-3-amine is defined by a complex interplay of steric and electronic effects. Spectroscopic techniques provide the necessary data to confirm its 2D chemical structure. However, a full understanding of its properties, particularly those relevant to drug development, requires knowledge of its 3D conformation.

This guide has outlined the robust computational and experimental workflows necessary to determine this conformation. The predicted structure features a pyridine ring heavily influenced by its substituents, with a non-planar amine group twisted to alleviate steric strain. This conformation directly impacts the molecule's electrostatic potential and its ability to act as a hydrogen or halogen bond donor/acceptor. The methodologies described herein represent a best-practice approach for the detailed characterization of complex, highly substituted heterocyclic compounds, providing the foundational knowledge required for their intelligent application in science and industry.

References

-

ChemBK. (2024). 6-bromo-2-chloropyridin-3-amine. Available at: [Link]

-

IndiaMART. (n.d.). Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader. Available at: [Link]

-

PubChem. (n.d.). 3,5-Dibromo-4-chloropyridin-2-amine. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine. Available at: [Link]

-

Rychlá et al. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design. Available at: [Link]

-

ResearchGate. (2014). (PDF) Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. Available at: [Link]

-

ResearchGate. (2019). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available at: [Link]

-

Taylor & Francis Online. (2022). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Available at: [Link]

-

ACS Publications. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Crystal Growth & Design. Available at: [Link]

-

PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

-

MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Available at: [Link]

-

PubMed Central. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available at: [Link]

-

National Institutes of Health. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Available at: [Link]

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. Available at: [Link]

-

Beilstein Archives. (2024). Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose. Available at: [Link]

-

MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

-

ResearchGate. (2015). (PDF) Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

-

PubMed Central. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]

-

ResearchGate. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

-

MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Available at: [Link]

Sources

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. 6-Bromo-2-chloropyridin-3-amine AldrichCPR 169833-70-9 [sigmaaldrich.com]

- 7. 3,5-Dibromo-4-chloropyridin-2-amine | C5H3Br2ClN2 | CID 66705914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

1H and 13C NMR of 4,6-Dibromo-2-chloropyridin-3-amine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,6-Dibromo-2-chloropyridin-3-amine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the structural elucidation of organic molecules.[1] For researchers and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is fundamental to comprehending its function and reactivity. This guide offers a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of 4,6-Dibromo-2-chloropyridin-3-amine, a polysubstituted pyridine derivative.

The pyridine ring is a core scaffold in numerous pharmaceuticals and agrochemicals. The specific substitution pattern of this compound—featuring two bromine atoms, a chlorine atom, and an amine group—creates a unique electronic environment. This guide will deconstruct the anticipated spectral features based on established principles of substituent effects, provide a robust experimental protocol for data acquisition, and outline methods for spectral validation, thereby offering a complete framework for the characterization of this and structurally related compounds.

Molecular Structure and Spectral Prediction

The structure of 4,6-Dibromo-2-chloropyridin-3-amine (C₅H₃Br₂ClN₂) presents a pyridine ring with no rotational symmetry. Consequently, each proton and carbon atom in the molecule occupies a distinct chemical environment, which predicts a total of two signals in the ¹H NMR spectrum (one for the aromatic proton and one for the amine protons) and five distinct signals in the ¹³C NMR spectrum.

The numbering of the pyridine ring is critical for accurate spectral assignment. The analysis that follows is based on the standard IUPAC numbering convention for pyridine.

Caption: Molecular structure of 4,6-Dibromo-2-chloropyridin-3-amine with IUPAC numbering.

¹H NMR Spectral Analysis: A Predictive Approach

The proton NMR spectrum is the initial and often most informative step in structural analysis.[2] For 4,6-Dibromo-2-chloropyridin-3-amine, we anticipate two primary signals.

Causality of Chemical Shifts (δ)

The chemical shift of a proton is exquisitely sensitive to its local electronic environment. In this molecule, the position of the lone aromatic proton, H-5, is governed by the cumulative electronic effects of the four substituents.

-

Nitrogen Heteroatom: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the ring protons, shifting them downfield compared to benzene.

-

Halogen Substituents (Cl at C-2, Br at C-4 and C-6): Halogens exert a strong electron-withdrawing inductive effect (-I), which deshields nearby protons. The H-5 proton is meta to the chlorine at C-2 and ortho to the bromine at C-4 and C-6, all of which contribute to a downfield shift.

-

Amino Substituent (-NH₂) at C-3: The amino group is a powerful electron-donating group via resonance (+R effect). This effect increases electron density primarily at the ortho and para positions. For H-5, which is meta to the amino group, this donating effect is minimal.

Considering these competing influences, the H-5 proton is expected to appear in the downfield region of the aromatic spectrum, likely as a sharp singlet due to the absence of adjacent protons for spin-spin coupling.

The protons of the amino group (-NH₂) exhibit chemical shifts that are highly variable and depend on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3] In a non-protic solvent like CDCl₃, they typically appear as a broad signal. In a hydrogen-bond accepting solvent like DMSO-d₆, the signal is often sharper.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data, simulated for a spectrum in deuterated chloroform (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Integration | Rationale |

| H-5 | ~ 7.5 - 8.0 | Singlet (s) | 1H | Isolated aromatic proton, deshielded by adjacent bromine atoms and the pyridine nitrogen. |

| -NH₂ | ~ 4.0 - 5.5 (broad) | Broad Singlet (br s) | 2H | Protons attached to nitrogen; chemical shift is variable and signal is often broadened due to quadrupole effects and chemical exchange. The electron-withdrawing nature of the ring shifts it downfield.[3] |

Table 1: Predicted ¹H NMR Spectral Data for 4,6-Dibromo-2-chloropyridin-3-amine.

¹³C NMR Spectral Analysis: A Deeper Structural Insight

The ¹³C NMR spectrum provides critical information on the carbon framework of the molecule. We expect five distinct signals for the five unique carbon atoms of the pyridine ring.

Causality of Chemical Shifts (δ)

The chemical shifts of the carbon atoms are dictated by the electronegativity and resonance effects of the directly attached and neighboring substituents.[4][5]

-

C-2 (bearing -Cl): This carbon is bonded to the electronegative nitrogen and an electronegative chlorine atom. Both substituents will induce a significant downfield shift, placing this signal at the lowest field among the ring carbons.

-

C-3 (bearing -NH₂): The strong electron-donating resonance effect of the amino group will shield this carbon, causing a pronounced upfield shift. This signal is expected to be the most upfield of the carbon signals.

-

C-4 (bearing -Br): The carbon atom bonded to bromine will experience a deshielding effect, though typically less pronounced than that of chlorine.

-

C-5: This carbon is situated between two bromine-bearing carbons (C-4 and C-6) and is the only carbon attached to a hydrogen. Its chemical shift will be influenced by the neighboring halogens.

-

C-6 (bearing -Br): Similar to C-2, this carbon is adjacent to the ring nitrogen and bonded to a bromine atom, leading to a significant downfield shift.

Predicted ¹³C NMR Data

The table below presents the predicted ¹³C NMR chemical shifts. These predictions are derived from established substituent chemical shift (SCS) effects for substituted pyridine rings.[5]

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Rationale |

| C-2 | ~ 150 - 155 | Deshielded by adjacent nitrogen and attached chlorine. |

| C-3 | ~ 115 - 125 | Strongly shielded by the electron-donating amino group. |

| C-4 | ~ 138 - 145 | Deshielded by the attached bromine atom. |

| C-5 | ~ 125 - 135 | Influenced by adjacent brominated carbons. |

| C-6 | ~ 145 - 150 | Deshielded by adjacent nitrogen and attached bromine. |

Table 2: Predicted ¹³C NMR Spectral Data for 4,6-Dibromo-2-chloropyridin-3-amine.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.[6][7] The following protocol provides a self-validating system for the characterization of 4,6-Dibromo-2-chloropyridin-3-amine.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: DMSO-d₆ is a recommended solvent. It is an excellent solvent for many polar organic compounds and its hydrogen-bond accepting nature can sharpen the -NH₂ proton signal, potentially allowing for the observation of N-H to C-H couplings in advanced experiments.

-

Procedure: Accurately weigh 5-10 mg of 4,6-Dibromo-2-chloropyridin-3-amine into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆. Vortex the sample until the solid is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring the sample height is at least 4 cm.[8]

-

-

Instrument Setup and Calibration:

-

Insert the sample into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Number of Scans: Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay (d1) of 1-2 seconds is typically adequate.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: Set a spectral width of approximately 220 ppm, centered around 110 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

Relaxation Delay: A longer relaxation delay (d1) of 5 seconds is recommended to ensure quantitative observation of all carbons, including those without attached protons.

-

-

Data Processing:

-

Apply an exponential window function and perform a Fourier transform on the acquired Free Induction Decays (FIDs).

-

Carefully phase the resulting spectra and apply a baseline correction.

-

Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ multiplet centered at 39.52 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Trustworthiness: A Self-Validating System with 2D NMR

While 1D NMR provides foundational data, its interpretation can be ambiguous for complex structures. To ensure trustworthiness and create a self-validating dataset, two-dimensional (2D) NMR experiments are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. For this molecule, an HSQC spectrum would show a single correlation cross-peak between the ¹H signal of H-5 and the ¹³C signal of C-5, unequivocally linking these two resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is exceptionally powerful for assigning quaternary carbons and piecing together the molecular framework. Expected key correlations include:

-

H-5 correlating to C-3, C-4, and C-6.

-

The -NH₂ protons correlating to C-2 and C-4.

-

These 2D experiments provide an interlocking web of correlations that either confirms the proposed structure or reveals inconsistencies, ensuring the highest level of scientific integrity in the final assignment.

Conclusion

The structural characterization of 4,6-Dibromo-2-chloropyridin-3-amine by ¹H and ¹³C NMR spectroscopy is a logical process rooted in the fundamental principles of substituent effects on chemical shifts. The lone aromatic proton (H-5) is predicted to be a singlet in the downfield region, while the five unique carbon atoms of the pyridine ring will give rise to a distinct pattern of signals dictated by the powerful electronic influences of the halogen and amino substituents. By following the detailed experimental protocol and employing 2D NMR techniques for validation, researchers can achieve an unambiguous and trustworthy assignment of the complete spectral data, providing a solid foundation for further studies in drug discovery and materials science.

References

-

Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. [Link]

-

ACS Publications. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

JoVE. (2025). Video: NMR Spectroscopy Of Amines. [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. [Link]

-

ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

YouTube. (2024). NMR Spectroscopy: Structure Determination Of Organic Compounds. [Link]

-

Taylor & Francis Online. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. [Link]

-

University of Oxford Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments. [Link]

-

ChemRxiv. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

-

Sci-Hub. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

MDPI. (2002). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. sc.edu [sc.edu]

- 3. jove.com [jove.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

The Strategic Utility of 4,6-Dibromo-2-chloropyridin-3-amine in Modern Medicinal Chemistry

A Senior Application Scientist's Guide to a Versatile Scaffolding Intermediate

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical motifs is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic building blocks, halogenated pyridines stand out for their inherent versatility and tunable reactivity. This technical guide delves into the nuanced potential of a particularly valuable, yet underexplored, intermediate: 4,6-Dibromo-2-chloropyridin-3-amine . This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core chemical principles and practical applications that underscore its significance in medicinal chemistry, with a primary focus on its role in the synthesis of next-generation kinase inhibitors.

Physicochemical Properties and Strategic Importance

4,6-Dibromo-2-chloropyridin-3-amine, identified by the CAS number 887570-91-4, is a polyhalogenated aminopyridine. Its structure is characterized by a pyridine ring bearing an amine group and three halogen substituents at strategic positions.

| Property | Value |

| CAS Number | 887570-91-4 |

| Molecular Formula | C₅H₃Br₂ClN₂ |

| Molecular Weight | 286.35 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

The true value of this molecule lies in the differential reactivity of its halogenated positions. The chlorine atom at the 2-position and the bromine atoms at the 4- and 6-positions offer orthogonal handles for sequential, site-selective functionalization. This allows for the controlled and predictable elaboration of the pyridine core, a critical feature for building complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs. The amino group at the 3-position is a key hydrogen bond donor, often crucial for anchoring the molecule within the active site of a biological target, such as the hinge region of a protein kinase.

Synthesis of the Core Intermediate

While detailed synthetic procedures for 4,6-Dibromo-2-chloropyridin-3-amine are not extensively published in peer-reviewed literature, its commercial availability suggests established industrial routes. A plausible laboratory-scale synthesis can be conceptualized based on the known reactivity of aminopyridines and general halogenation methodologies. A common strategy involves the direct halogenation of a suitable aminopyridine precursor.

Conceptual Synthetic Protocol:

A potential route could start from 2-chloropyridin-3-amine. The activating effect of the amino group directs electrophilic substitution to the ortho and para positions.

Experimental Protocol: Conceptual Synthesis of 4,6-Dibromo-2-chloropyridin-3-amine

Materials:

-

2-Chloropyridin-3-amine (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.2 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropyridin-3-amine (1.0 eq) in anhydrous acetonitrile.

-

Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (2.2 eq) portion-wise over 30-60 minutes, maintaining the temperature below 5 °C. The use of NBS provides a milder and more selective bromination compared to elemental bromine.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

-

Extraction: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4,6-Dibromo-2-chloropyridin-3-amine.

Causality Behind Experimental Choices:

-

Acetonitrile as Solvent: Chosen for its inertness and ability to dissolve both the starting material and the brominating agent.

-

N-Bromosuccinimide (NBS): Preferred over liquid bromine for its ease of handling and for minimizing the formation of polybrominated byproducts and hydrobromic acid.

-

Controlled Temperature: The initial cooling to 0 °C is crucial to control the exothermic nature of the halogenation reaction and to enhance regioselectivity.

Application in the Synthesis of Kinase Inhibitors: A Gateway to Pyrido[3,2-d]pyrimidines

The polyhalogenated nature of 4,6-Dibromo-2-chloropyridin-3-amine makes it an exceptional precursor for the synthesis of fused heterocyclic systems, particularly pyrido[3,2-d]pyrimidines. This scaffold is a well-established pharmacophore found in numerous kinase inhibitors due to its ability to form critical hydrogen bonds with the kinase hinge region.

The general synthetic strategy involves a series of sequential reactions that leverage the differential reactivity of the halogen substituents. A typical workflow is outlined below:

Caption: Synthetic workflow from 4,6-Dibromo-2-chloropyridin-3-amine to kinase inhibitors.

Step-by-Step Elaboration:

-

Initial Functionalization at the C2 Position: The chlorine atom at the C2 position is generally the most susceptible to nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of a key side chain that will ultimately form part of the pyrimidine ring.

-

Intramolecular Cyclization to Form the Pyrido[3,2-d]pyrimidine Core: Following the introduction of a suitable functional group at the C2 position, an intramolecular cyclization is induced. For instance, if an aniline derivative bearing a formyl or cyano group is introduced, it can cyclize with the adjacent amino group of the pyridine ring to form the pyrimidine ring of the pyrido[3,2-d]pyrimidine scaffold.

-

Sequential Functionalization of the Bromine Atoms: The resulting di-brominated pyrido[3,2-d]pyrimidine intermediate now serves as a platform for further diversification. The bromine atoms at positions corresponding to the original C4 and C6 of the pyridine ring can be sequentially functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the precise installation of various aryl, heteroaryl, or alkyl groups to optimize potency, selectivity, and pharmacokinetic properties of the final kinase inhibitor.

Potential Biological Targets and Therapeutic Areas

Given that the pyrido[3,2-d]pyrimidine scaffold is a prominent feature in many kinase inhibitors, compounds derived from 4,6-Dibromo-2-chloropyridin-3-amine are anticipated to target a range of protein kinases implicated in various diseases.

Potential Kinase Targets:

-

Tyrosine Kinases:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Bruton's Tyrosine Kinase (BTK)[1]

-

-

Serine/Threonine Kinases:

-

Cyclin-Dependent Kinases (CDKs)

-

Polo-like Kinases (PLKs)

-

Aurora Kinases

-

The dysregulation of these kinases is a hallmark of numerous pathologies, positioning inhibitors derived from this scaffold as promising candidates for:

-

Oncology: Treatment of solid tumors and hematological malignancies through the inhibition of kinases that drive cell proliferation, survival, and angiogenesis.

-

Inflammatory and Autoimmune Diseases: Modulation of immune responses by targeting kinases involved in inflammatory signaling pathways.[1]

Conclusion and Future Outlook

4,6-Dibromo-2-chloropyridin-3-amine represents a highly valuable and strategically designed building block for modern medicinal chemistry. Its polyhalogenated nature provides a robust platform for the synthesis of complex heterocyclic scaffolds, most notably the pyrido[3,2-d]pyrimidine core, which is central to a number of potent kinase inhibitors. The ability to perform sequential and site-selective functionalization allows for the systematic exploration of chemical space, facilitating the optimization of drug-like properties. As the demand for novel and selective kinase inhibitors continues to grow, the utility of versatile and strategically functionalized intermediates like 4,6-Dibromo-2-chloropyridin-3-amine is poised to become increasingly significant in the quest for new and effective therapies.

References

-

PubChem. 3,5-Dibromo-4-chloropyridin-2-amine. [Link]

-

Developments of pyridodipyrimidine heterocycles and their biological activities. PMC - NIH. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

-

Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRIDO (2, 3-d)PYRIMIDINE-CARBOXYLATE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

-

Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed. [Link]

-

Prodrugs of 2,4-pyrimidinediamine compounds and their uses. Patent US-9532998-B2. [Link]

- Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl). US10039766B2.

-

Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. [Link]

- Protein kinase B inhibitors. US10059714B2.

- Pyrazolopyrimidine compounds as kinase inhibitors. WO2014039899A1.

Sources

Mastering Regioselectivity: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4,6-Dibromo-2-chloropyridin-3-amine

This comprehensive technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis and functionalization of highly substituted pyridine scaffolds. We will explore the nuanced world of palladium-catalyzed cross-coupling reactions, specifically focusing on the versatile yet challenging substrate, 4,6-dibromo-2-chloropyridin-3-amine. This document provides not only detailed experimental protocols but also delves into the underlying mechanistic principles that govern the regioselectivity of these powerful transformations. By understanding the interplay of electronic effects, ligand choice, and reaction conditions, researchers can unlock the full synthetic potential of this valuable building block.

The Strategic Importance of Substituted Pyridines

Substituted pyridines are privileged structural motifs in medicinal chemistry and materials science. Their presence in numerous FDA-approved drugs underscores their importance in interacting with biological targets. The ability to selectively introduce diverse functionalities onto a pyridine core is paramount for generating novel molecular entities with tailored properties. 4,6-dibromo-2-chloropyridin-3-amine, with its distinct halogenated positions, presents a unique opportunity for sequential and site-selective cross-coupling, enabling the rapid construction of complex molecular architectures.

Understanding the Reactivity Landscape of 4,6-Dibromo-2-chloropyridin-3-amine

The key to successfully employing this substrate lies in understanding the differential reactivity of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical determinant of reactivity. The generally accepted order of reactivity for halogens is:

I > Br > Cl > F

Based on this trend, the two bromine atoms at the C4 and C6 positions of our substrate are expected to be significantly more reactive than the chlorine atom at the C2 position. This inherent difference in reactivity forms the basis for achieving regioselective functionalization.

Furthermore, the electronic nature of the pyridine ring influences the reactivity of each position. The electron-withdrawing character of the nitrogen atom makes the C2 and C4 positions more electrophilic and thus more susceptible to oxidative addition compared to the C3 and C5 positions. In the case of 4,6-dibromo-2-chloropyridin-3-amine, both the C4 and C6 positions are activated, setting the stage for competitive or selective coupling. The amino group at the C3 position also plays a role, potentially influencing the electronic environment and acting as a directing group in some instances.[1]

Below is a workflow diagram illustrating the decision-making process for the selective functionalization of 4,6-dibromo-2-chloropyridin-3-amine.

Caption: Decision workflow for selective cross-coupling.

Application Notes and Protocols

This section provides detailed protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on 4,6-dibromo-2-chloropyridin-3-amine. The protocols are designed to favor initial coupling at the more reactive C4 and C6 positions.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[2][3] For 4,6-dibromo-2-chloropyridin-3-amine, mono-arylation is expected to occur preferentially at either the C4 or C6 position.

Protocol for Mono-Arylation at C4/C6:

| Parameter | Condition | Rationale |

| Substrate | 4,6-dibromo-2-chloropyridin-3-amine (1.0 equiv) | Starting material. |

| Coupling Partner | Arylboronic acid (1.1-1.2 equiv) | The slight excess ensures complete consumption of the limiting reagent. |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%) | Standard, reliable catalysts for Suzuki couplings.[1] |

| Base | 2M aq. Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv) | A mild inorganic base is crucial for the transmetalation step. |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |

| Temperature | 80-100 °C | Sufficient to drive the reaction to completion without significant decomposition. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst. |

| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a dry Schlenk flask, add 4,6-dibromo-2-chloropyridin-3-amine, the arylboronic acid, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system, followed by the aqueous base.

-

Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

For Di-arylation at C4 and C6:

To achieve di-substitution, increase the equivalents of the arylboronic acid (2.2-2.5 equiv) and the catalyst loading (5-10 mol%). The reaction time may also need to be extended.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[4][5] Similar to the Suzuki coupling, initial amination is expected at the C4 or C6 position.

Protocol for Mono-Amination at C4/C6:

| Parameter | Condition | Rationale |

| Substrate | 4,6-dibromo-2-chloropyridin-3-amine (1.0 equiv) | Starting material. |

| Coupling Partner | Primary or Secondary Amine (1.2-1.5 equiv) | Excess amine is used to drive the reaction forward. |

| Catalyst | Pd₂(dba)₃ (2-4 mol%) | A common and effective palladium precursor. |

| Ligand | Xantphos or RuPhos (4-8 mol%) | Bulky, electron-rich phosphine ligands are essential for efficient C-N bond formation.[6] |

| Base | NaOt-Bu or K₃PO₄ (1.5-2.0 equiv) | A strong, non-nucleophilic base is required. |

| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous conditions are crucial for this reaction. |

| Temperature | 90-110 °C | Higher temperatures are often needed for Buchwald-Hartwig aminations. |

| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst and reagents from air and moisture. |

| Reaction Time | 16-24 hours | Monitored by TLC or LC-MS. |

Step-by-Step Methodology:

-

In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk flask.

-

Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst.

-

Add the 4,6-dibromo-2-chloropyridin-3-amine and the amine coupling partner.

-

Seal the flask and heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is expected to proceed selectively at the C4 or C6 position.

Protocol for Mono-Alkynylation at C4/C6:

| Parameter | Condition | Rationale |

| Substrate | 4,6-dibromo-2-chloropyridin-3-amine (1.0 equiv) | Starting material. |

| Coupling Partner | Terminal Alkyne (1.2-1.5 equiv) | Slight excess to ensure complete reaction. |

| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A standard palladium catalyst for Sonogashira couplings. |

| Co-catalyst | CuI (5-10 mol%) | Copper(I) iodide is a crucial co-catalyst in the traditional Sonogashira reaction. |

| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv) | Acts as both a base and a solvent in some cases. |

| Solvent | THF or DMF (anhydrous) | Anhydrous polar aprotic solvents are typically used. |

| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be performed under milder conditions. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions and catalyst deactivation. |

| Reaction Time | 6-18 hours | Monitored by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a dry Schlenk flask, add 4,6-dibromo-2-chloropyridin-3-amine, the palladium catalyst, and the copper(I) iodide co-catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent and the base, followed by the terminal alkyne.

-

Stir the reaction mixture at the specified temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and dissolve the residue in an organic solvent.

-

Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Mechanistic Considerations and Ligand Effects

The success of these regioselective couplings hinges on a deep understanding of the reaction mechanisms. The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki) or coordination/deprotonation (for Buchwald-Hartwig and Sonogashira), and reductive elimination.

Caption: Generalized catalytic cycle for cross-coupling.

The choice of ligand is paramount in tuning the reactivity and selectivity of the palladium catalyst.[9]

-

For Suzuki-Miyaura couplings: Ligands like triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commonly used. Dppf, a bidentate ligand, can enhance catalyst stability and promote efficient coupling.

-

For Buchwald-Hartwig aminations: Bulky, electron-rich phosphine ligands such as Xantphos and RuPhos are often required to facilitate the reductive elimination step, which is frequently the rate-limiting step in C-N bond formation.

-

For Sonogashira couplings: Phosphine ligands like PPh₃ are typically employed in conjunction with a copper(I) co-catalyst. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.

By carefully selecting the appropriate ligand and reaction conditions, chemists can steer the reaction towards the desired mono- or di-substituted product. For the more challenging coupling at the C2-chloro position, more forcing conditions, such as higher temperatures and more active catalyst systems (e.g., those employing N-heterocyclic carbene ligands), may be necessary after the more reactive bromo positions have been functionalized.

Conclusion and Future Outlook

4,6-dibromo-2-chloropyridin-3-amine is a highly valuable and versatile building block for the synthesis of complex, multi-functionalized pyridine derivatives. A thorough understanding of the principles of palladium-catalyzed cross-coupling, particularly the factors governing regioselectivity, is essential for its effective utilization. The protocols and mechanistic insights provided in this guide serve as a strong foundation for researchers to design and execute their synthetic strategies with precision and confidence. As the field of catalysis continues to evolve, the development of new ligands and more efficient catalyst systems will undoubtedly further expand the synthetic utility of this and other polyhalogenated heterocyclic substrates, paving the way for the discovery of novel therapeutics and advanced materials.

References

- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6596–6610.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.

- Chemistry LibreTexts. (2023).

- Oreate AI Blog. (2026).

- ResearchGate. (2025).

- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

- Sigma-Aldrich.

- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.

- Wikipedia. (n.d.).

- Chemistry LibreTexts. (2020). 17.

- ACS GCI Pharmaceutical Roundtable. (2026).

- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)

- National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

- Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.

- RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.

- SciRP.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Wikipedia. (n.d.). Sonogashira coupling.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.

- Xingwei Li. (2023).

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]

Functionalization of the C-Cl bond in 4,6-Dibromo-2-chloropyridin-3-amine

An Application Guide to the Strategic Functionalization of the C-Cl Bond in 4,6-Dibromo-2-chloropyridin-3-amine

Authored by a Senior Application Scientist

Abstract

The substituted pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a significant percentage of FDA-approved drugs due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2] The poly-halogenated building block, 4,6-Dibromo-2-chloropyridin-3-amine, represents a versatile yet challenging starting material for constructing complex molecular architectures. The presence of three distinct halogen atoms—two bromines and one chlorine—necessitates a carefully planned synthetic strategy to achieve regioselective functionalization. This guide provides an in-depth analysis and detailed protocols for selectively targeting the C-Cl bond, a critical step in leveraging this scaffold for drug discovery and materials science. We will explore the fundamental principles of halide reactivity and present field-proven protocols for both metal-catalyzed cross-coupling and nucleophilic aromatic substitution pathways.

The Core Scientific Challenge: Navigating Halogen Reactivity

The primary obstacle in manipulating 4,6-Dibromo-2-chloropyridin-3-amine is the differential reactivity of its carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, the activation of a C-X bond is the rate-determining step, which is directly influenced by the bond dissociation energy (BDE). The C-Br bond is inherently weaker and thus more reactive than the C-Cl bond.[3]

This reactivity hierarchy dictates that standard palladium-catalyzed conditions will preferentially activate the C-Br bonds at the 4- and 6-positions before engaging the more robust C-Cl bond at the 2-position.

Sources

Application Note: Strategic Synthesis of Fused Heterocyclic Systems from 4,6-Dibromo-2-chloropyridin-3-amine

Introduction

Fused heterocyclic systems containing a pyridine ring are foundational scaffolds in medicinal chemistry and drug discovery.[1][2] Their rigid, planar structures can engage with biological targets with high affinity and specificity, leading to potent therapeutic agents.[1] Pyridine-based drugs are prevalent in a wide array of treatments, including those for cancer, malaria, and neurological disorders.[3][4] The strategic functionalization of the pyridine core is therefore a critical endeavor for the development of novel pharmaceuticals.

This application note presents a detailed guide to the synthesis of diverse fused heterocyclic systems utilizing 4,6-Dibromo-2-chloropyridin-3-amine as a versatile starting material. This molecule is a highly valuable building block due to its unique arrangement of reactive sites: a nucleophilic amino group poised for cyclization and three halogen atoms (two bromine, one chlorine) with distinct reactivities that allow for programmed, site-selective modifications. We will explore the underlying principles of its chemoselectivity and provide detailed protocols for constructing valuable pyrido[3,2-d]pyrimidine and pyrido[2,3-b]pyrazine cores, essential frameworks in many biologically active compounds.[5][6]

The Principle of Chemoselectivity: A Highly Tunable Scaffold

The synthetic utility of 4,6-dibromo-2-chloropyridin-3-amine stems from the differential reactivity of its three halogen substituents. This allows for a hierarchical approach to functionalization, where each site can be addressed under specific reaction conditions.

-

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The reactivity of halogens in the rate-determining oxidative addition step typically follows the order I > Br > Cl. The carbon-bromine (C-Br) bonds at the C4 and C6 positions are weaker and therefore significantly more reactive than the carbon-chlorine (C-Cl) bond at the C2 position.[7] This allows for selective functionalization at the C4 and/or C6 positions while leaving the C2-chloro group intact for subsequent transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The reactivity pattern is inverted in SNAr reactions. The chlorine atom at the C2 position is electronically activated by the adjacent, electron-withdrawing ring nitrogen.[7] This makes the C2 position highly susceptible to attack by nucleophiles, while the bromo-substituents at C4 and C6 are comparatively unreactive under typical SNAr conditions.

This predictable and orthogonal reactivity is the cornerstone of the synthetic strategies outlined below.

Figure 1. Reactivity map of 4,6-Dibromo-2-chloropyridin-3-amine.

Synthesis of Dihalo-Pyrido[3,2-d]pyrimidines

The 3-amino group of the starting material is perfectly positioned for the annulation of a pyrimidine ring, leading to the formation of the pyrido[3,2-d]pyrimidine scaffold. This core is present in numerous kinase inhibitors and other therapeutic agents. A common and effective method involves a condensation reaction followed by cyclization.

Causality Behind the Protocol